1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Overview
Description
1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Theoretical Studies
- Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds, including those with pyrazole rings similar to the compound , have been used to elucidate inhibition efficiencies and reactive sites for corrosion inhibitors. This theoretical approach helps understand the global chemical reactivity related to parameters like HOMO and LUMO energy levels, indicating a significant correlation with experimental data (Wang et al., 2006).
- A computational study on the synthesis of pyrazolyl α-amino esters derivatives provides an economical synthesis strategy for these compounds, showing a good correlation between experimental and computational results, highlighting their potential as active biomolecules (Mabrouk et al., 2020).
Corrosion Inhibition
- Novel bipyrazole derivatives have been studied for their potential as corrosion inhibitors, with theoretical DFT studies supporting the experimental findings. These compounds show high efficiency in protecting metals from corrosion, particularly in acidic environments (Chetouani et al., 2005).
Antimicrobial Activity
- Pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs, and most exhibited good to excellent antimicrobial effects (Hafez et al., 2016).
- Another study focused on synthesizing novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which were also expected to show antimicrobial and anticancer properties (Rahmouni et al., 2014).
Anticancer Activity
- The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole was investigated for their anticancer activity. These compounds have shown promising results, indicating the potential for therapeutic applications (Metwally et al., 2016).
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-10(2)16(14-9)6-4-12(17)15-5-3-11(13)8-15/h7,11H,3-6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPEYCTWDHPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC(C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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